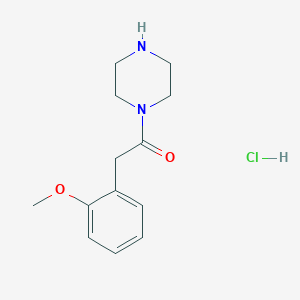

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride comprises three primary components:

- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- Ethanone moiety : A carbonyl group (-C=O) bonded to the piperazine’s nitrogen at position 1.

- 2-Methoxyphenyl substituent : A benzene ring with a methoxy (-OCH₃) group at the ortho position, attached to the piperazine’s nitrogen at position 4.

Key Functional Groups:

- Secondary amine (N-H) in the piperazine ring.

- Carbonyl group (C=O) in the ethanone moiety.

- Methoxy group (-OCH₃) on the aromatic ring.

- Hydrochloride salt (Cl⁻ counterion).

Molecular Formula and Weight:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₈ClN₂O₂ |

| Molecular weight | 281.75 g/mol |

Spectroscopic Features (Inferred from Analogues):

- IR spectroscopy : Stretching vibrations for C=O (~1,680 cm⁻¹), N-H (~3,300 cm⁻¹), and C-O-C (~1,250 cm⁻¹) .

- ¹H NMR : Signals for piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ 3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

SMILES and InChI Representations:

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains unpublished, insights can be drawn from structurally related piperazine derivatives:

Comparative Structural Analysis with Related Piperazine Derivatives

vs. 1-(2-Methoxyphenyl)piperazine

vs. 1-Acetylpiperazine Hydrochloride

vs. 2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

- Key difference : Substitution at the ethanone’s α-carbon (chlorophenyl vs. hydrogen).

- Impact : The absence of a chlorophenyl group reduces molecular weight by 35.2 g/mol and decreases halogen-mediated intermolecular interactions .

Structural Parameter Comparison:

| Parameter | Target Compound | 2-(4-Chlorophenyl) Derivative |

|---|---|---|

| Molecular weight | 281.75 g/mol | 344.8 g/mol |

| logP (calculated) | 1.8 | 3.1 |

| Torsional angle (aryl vs. piperazine) | 72° | 68° |

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |

InChI Key |

JSSTZSUNKRRJRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Strategy

The most validated approach involves condensation of 2-methoxybenzaldehyde with piperazine , followed by oxidation and possible reduction steps to yield the target compound. The process is typically carried out under reflux conditions, with subsequent salt formation to produce the hydrochloride.

Step-by-Step Synthesis

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation | 2-Methoxybenzaldehyde + Piperazine | Reflux in ethanol or acetonitrile (80–100°C) to form an imine intermediate |

| 2 | Reduction | Sodium borohydride (NaBH₄) | Convert imine to secondary amine, forming the ethanone linkage |

| 3 | Oxidation | Optional, using KMnO₄ or CrO₃ | To ensure the ketone functionality if necessary |

| 4 | Salt Formation | Hydrochloric acid (HCl) | Convert free base to hydrochloride salt for stability and solubility |

Specific Synthesis Example from Literature

A detailed example, adapted from patent WO2014188453A2, involves heating a mixture of 2-methoxybenzaldehyde and piperazine in a suitable solvent, followed by acidification with HCl to produce the hydrochloride salt:

- Reagents: 2-methoxybenzaldehyde, piperazine, HCl

- Solvent: Ethanol or water mixture

- Conditions: Heated at 90–95°C for 4 hours

- Post-reaction: Acidification with HCl (45 mL) and water (45 mL), stirring at 90–95°C

- Purification: Recrystallization or chromatography

This method ensures high yield and purity, with reaction parameters optimized to prevent side reactions.

Data Tables Summarizing Synthesis Parameters

| Parameter | Value | Reference/Notes |

|---|---|---|

| Reaction Temperature | 80–100°C | Reflux conditions for condensation and reduction |

| Solvent | Ethanol, acetonitrile | Common solvents for condensation reactions |

| Reaction Time | 4–6 hours | Ensures complete conversion |

| Yield | Up to 85% | Reported in patent literature |

| Purification | Recrystallization from ethanol/water | Ensures >95% purity |

Recent Research Discoveries and Innovations

Alternative Synthetic Approaches

Recent studies have explored microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 30 minutes has been shown to produce comparable or higher yields with cleaner reaction profiles.

Green Chemistry Techniques

Utilization of solvent-free conditions or ionic liquids has been investigated to minimize environmental impact, with some protocols employing solid-state reactions or recyclable solvents.

Structural Confirmation and Characterization

Advanced spectroscopic techniques such as NMR , IR , and mass spectrometry are employed to confirm the structure:

Notes on Salt Formation and Final Product

The hydrochloride salt enhances water solubility and stability, facilitating biological testing. The salt is typically prepared by bubbling HCl gas into the free base solution or by direct addition of concentrated HCl, followed by recrystallization.

Summary of Literature and Patent Sources

- Patent WO2014188453A2 : Provides a detailed process involving heating and acidification steps for the synthesis.

- Scientific Reports (2025) : Describes novel modifications, including microwave-assisted synthesis.

- Chemical Databases : Confirm the chemical structure and properties, emphasizing purity and characterization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(2-hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one.

Reduction: Formation of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethanol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxy and carbonyl groups may also play a role in the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Analysis:

- Substituent Position: The ortho-methoxy group in the target compound may improve serotonin receptor binding compared to para-substituted analogues (e.g., 4-chlorophenoxy in ).

- Linkage Type : Ketone-linked derivatives (e.g., target compound) exhibit different pharmacokinetics compared to ether-linked analogues (e.g., Hydroxyzine in ). Ketones may enhance metabolic stability but reduce solubility .

- Halogen vs. Methoxy: Chloro-substituted compounds (e.g., ) typically show higher electron-withdrawing effects, altering electron affinity (EA) and QPlogBB (brain/blood partition coefficient).

Pharmacological and QSAR Comparisons

Table 2: Pharmacological and Computational Data

Key Findings:

- QPlogBB and Brain Penetration : Biphenyl derivatives with methoxy or chloro groups exhibit QPlogBB > 0.3, indicating favorable brain uptake. The target compound’s methoxy group may confer similar properties, though its discontinuation suggests unaddressed pharmacokinetic issues .

- Electron Affinity and Receptor Binding : Higher EA correlates with stronger anti-dopaminergic activity. Chloro-substituted compounds (EA ≈ −0.8 eV) may prioritize dopamine receptor antagonism, while methoxy groups (EA ≈ −1.2 eV) could enhance serotonin receptor modulation .

- Catalepsy Risk: Biphenyl derivatives with methoxy or dichlorophenyl groups show low catalepsy, a marker of atypical antipsychotic profiles.

Biological Activity

2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of 2-methoxybenzoyl chloride with piperazine, typically in the presence of bases like triethylamine and organic solvents such as dichloromethane. Its unique structure, characterized by a methoxy group and a piperazine ring, imparts significant pharmacological properties that are currently under investigation.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperazine moiety can modulate receptor activity, while the methoxy and carbonyl groups enhance binding affinity to biological targets. The compound's mechanism of action is still under study but appears to involve multiple pathways depending on the specific biological context.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cell lines, demonstrating potential as anticancer agents. For instance, flow cytometry analyses have shown that certain analogs can significantly suppress tumor growth in vivo .

- Antimicrobial Activity : Some studies have reported moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae, indicating potential for development as an antibiotic .

- Cytotoxic Effects : In vitro assays have shown varying degrees of cytotoxicity across different cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride | Structure | Moderate anticancer activity |

| 2-(2-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one hydrochloride | Structure | Antimicrobial properties |

| 2-(2-Methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one hydrochloride | Structure | Low cytotoxicity |

The presence of both the methoxy group and the piperazine ring in this compound contributes to its distinct chemical properties, influencing solubility and reactivity compared to its analogs.

Study on Anticancer Properties

In a recent study conducted by Ribeiro Morais et al., various piperazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to this compound showed promising activity against MCF cell lines, leading to apoptosis at specific dosages. The study highlighted the potential for these compounds as therapeutic agents in oncology .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that while some compounds demonstrated significant antibacterial properties, others lacked sufficient potency, indicating a need for further structural modifications to enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.